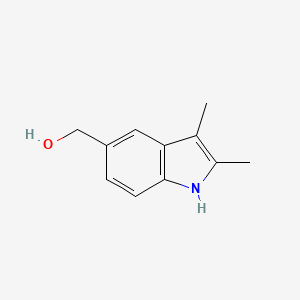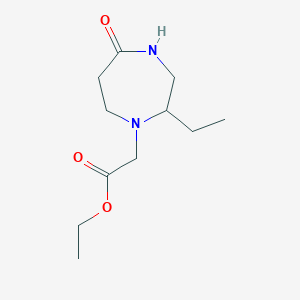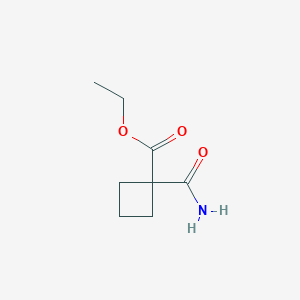![molecular formula C19H27NO3S B1327189 Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate CAS No. 898788-22-2](/img/structure/B1327189.png)
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate is a chemical compound with the molecular formula C19H27NO3S and a molecular weight of 349.49 g/mol . It is known for its unique structure, which includes a thiomorpholine ring attached to a phenyl group, and an ethyl ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate typically involves the reaction of 3-(thiomorpholinomethyl)benzaldehyde with ethyl 6-oxohexanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or THF.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
科学研究应用
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate involves its interaction with specific molecular targets and pathways. The compound’s thiomorpholine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Additionally, the carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and activity .
相似化合物的比较
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate can be compared with other similar compounds, such as:
Ethyl 6-oxo-6-[3-(morpholinomethyl)phenyl]hexanoate: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
Ethyl 6-oxo-6-[3-(piperidinylmethyl)phenyl]hexanoate: Contains a piperidine ring instead of a thiomorpholine ring.
Ethyl 6-oxo-6-[3-(pyrrolidinylmethyl)phenyl]hexanoate: Features a pyrrolidine ring instead of a thiomorpholine ring.
The uniqueness of this compound lies in its thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
ethyl 6-oxo-6-[3-(thiomorpholin-4-ylmethyl)phenyl]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-2-23-19(22)9-4-3-8-18(21)17-7-5-6-16(14-17)15-20-10-12-24-13-11-20/h5-7,14H,2-4,8-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNBZZMSSMQKEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCSCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643403 |
Source


|
| Record name | Ethyl 6-oxo-6-{3-[(thiomorpholin-4-yl)methyl]phenyl}hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-22-2 |
Source


|
| Record name | Ethyl 6-oxo-6-{3-[(thiomorpholin-4-yl)methyl]phenyl}hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
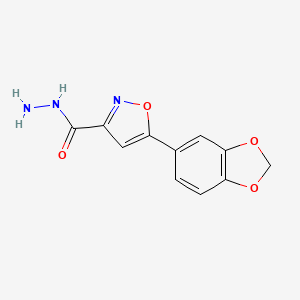
![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)
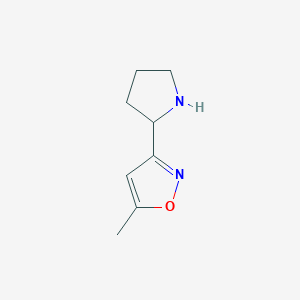
![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)
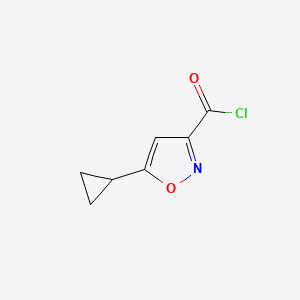
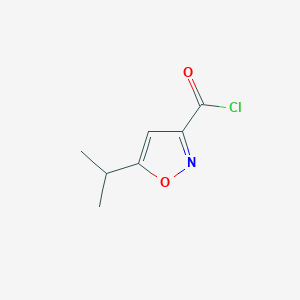
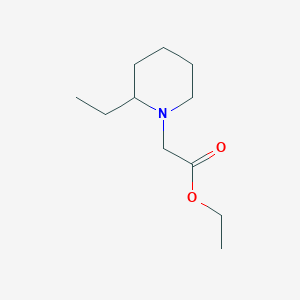
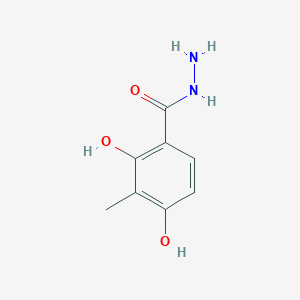
![{1-[(Methylamino)methyl]cyclopentyl}methanol](/img/structure/B1327127.png)
![1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]](/img/structure/B1327128.png)
![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)
